

Navigating the Landscape of Chlorinated Methylnitrophenols: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-methyl-4-nitrophenol

Cat. No.: B1398791

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An in-depth examination of the synonyms, properties, and synthesis of **5-Chloro-2-methyl-4-nitrophenol** and its isomers for researchers, scientists, and drug development professionals.

Introduction

The precise identification and characterization of chemical compounds are fundamental to research and development in the chemical and pharmaceutical sciences. This technical guide addresses the nomenclature, physicochemical properties, and synthesis of **5-Chloro-2-methyl-4-nitrophenol**. However, a comprehensive search of chemical databases and literature reveals a significant ambiguity surrounding this specific isomer. While "**5-Chloro-2-methyl-4-nitrophenol**" is a structurally plausible molecule, it is not a commonly referenced or commercially available compound. The scientific literature and chemical catalogs predominantly feature its isomers, which are often sources of confusion. This guide will clarify the nomenclature of these related compounds and provide a detailed overview of their known properties and synthesis routes, with a focus on the more extensively documented isomers.

Deciphering the Nomenclature: Synonyms and Alternative Names

The positional isomerism of the chloro, methyl, and nitro groups on the phenol ring leads to several distinct compounds. The lack of consistent and clear naming conventions can be a significant hurdle for researchers. Below is a clarification of the nomenclature for the most relevant isomers.

Isomer 1: 4-Chloro-2-methyl-5-nitrophenol

This isomer is one of the more frequently documented compounds in the patent literature, particularly in the context of chemical synthesis.

- IUPAC Name: 4-Chloro-2-methyl-5-nitrophenol
- CAS Number: 66293-16-3 (Note: This CAS number is sometimes erroneously associated with other isomers or unrelated compounds in some commercial listings.)
- Synonyms: Phenol, 4-chloro-2-methyl-5-nitro-

Isomer 2: 5-Chloro-4-methyl-2-nitrophenol

This isomer is well-documented in chemical databases such as PubChem.

- IUPAC Name: 5-chloro-4-methyl-2-nitrophenol[1]
- CAS Number: 100278-74-8[1]
- Synonyms: Phenol, 5-chloro-4-methyl-2-nitro-[1]

Isomer 3: 2-Chloro-5-methyl-4-nitrophenol

This isomer is also referenced in chemical supplier catalogs.

- IUPAC Name: 2-Chloro-5-methyl-4-nitrophenol
- CAS Number: 40130-97-0

Due to the scarcity of data for "**5-Chloro-2-methyl-4-nitrophenol**," this guide will focus on the properties and synthesis of its better-documented isomers, primarily 4-Chloro-2-methyl-5-nitrophenol and 5-Chloro-4-methyl-2-nitrophenol.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for the key isomers to facilitate comparison.

Table 1: Physicochemical Properties

Property	4-Chloro-2-methyl-5-nitrophenol	5-Chloro-4-methyl-2-nitrophenol
Molecular Formula	C ₇ H ₆ ClNO ₃	C ₇ H ₆ ClNO ₃ [1]
Molecular Weight	187.58 g/mol	187.58 g/mol [1]
Appearance	-	-
Melting Point	-	-
Boiling Point	-	-
LogP	-	2.9[1]

Data for 4-Chloro-2-methyl-5-nitrophenol is not readily available in public databases.

Table 2: Toxicological Data

Comprehensive toxicological data for these specific isomers are limited in publicly accessible databases. General toxicological profiles for nitrophenols indicate potential for toxicity.[2][3] For instance, 4-nitrophenol is known to cause headaches, drowsiness, nausea, and cyanosis upon acute exposure and is irritating to the eyes.[4] It is crucial to handle all nitrophenol derivatives with appropriate safety precautions.

Experimental Protocols

Synthesis of 4-Chloro-2-methyl-5-nitrophenol

A patented method describes a two-step process for the synthesis of isomerically pure 4-chloro-2-methyl-5-nitrophenol.[5]

Step 1: Preparation of 4-chloro-2-methylphenyl-benzenesulfonate

- A mixture of 114.1 g (0.8 mol) of 4-chloro-2-methylphenol and 141.3 g (0.8 mol) of benzenesulfonic acid chloride is heated to 60-70°C.[5]
- A solution of 32 g (0.8 mol) of sodium hydroxide in 1.1 L of water is added dropwise over 30 minutes.[5]

- The mixture is stirred at 60°C for 2 hours.[5]
- The mixture is then cooled, and the precipitate is filtered off.[5]

Step 2: Nitration and Hydrolysis

- The 4-chloro-2-methylphenyl-benzenesulfonate is nitrated in the 5-position.[5]
- The resulting 4-chloro-2-methyl-5-nitrophenylsulphonate is converted to 4-chloro-2-methyl-5-nitrophenol by acidic or alkaline elimination of the sulphonyl radical.[5] The benzenesulfonyl group is cleaved using an aqueous sodium hydroxide solution at reflux temperature to yield the pure product.[5]

Analytical Methods for Chloronitrophenols

The analysis of chloronitrophenols is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of nitrophenols involves reversed-phase HPLC with UV-Vis detection.

- Column: A C18 column is typically used for separation.
- Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., citrate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is employed.[6] For enhancing the retention and separation of phenolic compounds, an ion-pairing agent like tetrabutylammonium bromide can be added to the mobile phase.[6]
- Detection: UV detection is suitable for nitrophenols due to their chromophoric nature. The detection wavelength is typically set around 290 nm.[6]

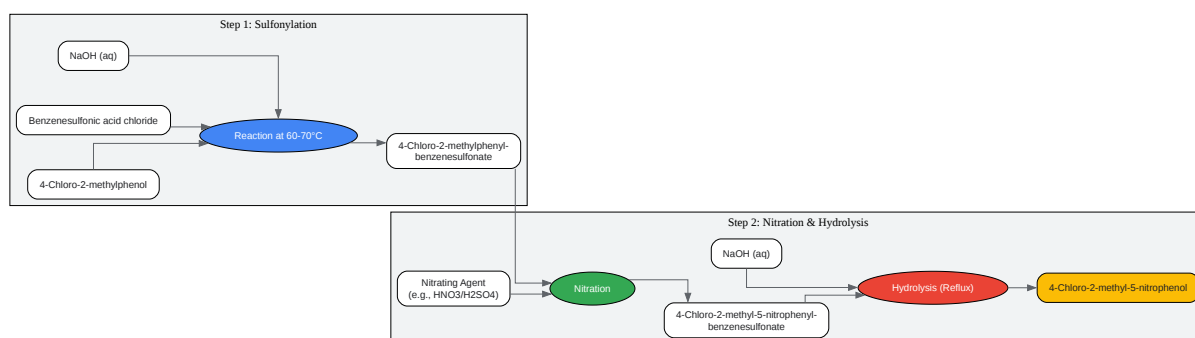
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of chlorophenols in various matrices.

- **Derivatization:** Phenols can be derivatized to increase their volatility and improve their chromatographic behavior. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- **Column:** A non-polar or medium-polarity column, such as a DB-5 or DB-1701, is often used.
- **Injection:** Splitless injection is typically used for trace analysis.
- **Detection:** Mass spectrometry provides high selectivity and sensitivity for the detection of the analytes.

Visualizations

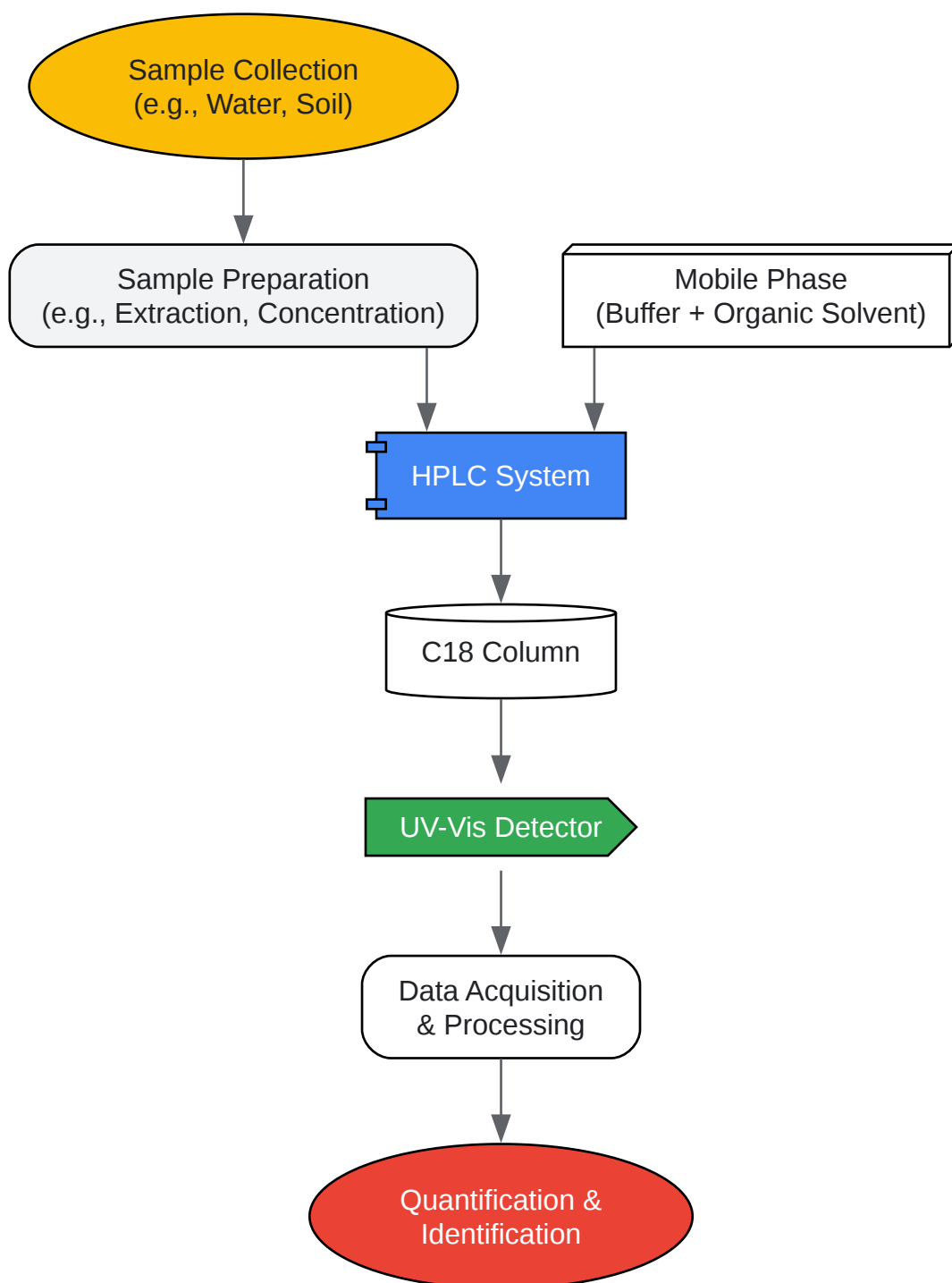
Synthesis Workflow for 4-Chloro-2-methyl-5-nitrophenol



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Caption: Synthesis of 4-Chloro-2-methyl-5-nitrophenol.

General Analytical Workflow for Chloronitrophenols by HPLC



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Caption: HPLC analysis workflow for chloronitrophenols.

Conclusion

While the compound "**5-Chloro-2-methyl-4-nitrophenol**" remains elusive in the scientific literature, its isomers, particularly 4-chloro-2-methyl-5-nitrophenol and 5-chloro-4-methyl-2-nitrophenol, are well-defined chemical entities. This guide provides a consolidated resource on the nomenclature, physicochemical properties, and synthetic methodologies for these compounds. A clear understanding of the distinctions between these isomers is critical for accurate research and development. The provided experimental protocols and analytical workflow diagrams serve as a practical reference for scientists working with this class of compounds. It is imperative for researchers to verify the exact identity and purity of their materials through appropriate analytical techniques to ensure the reliability and reproducibility of their work.

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